
5-(2-Oxo-2-phenylethyl)phenanthridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Oxo-2-phenylethyl)phenanthridinium, also known as Phenanthridinequinone (PQ), is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. PQ is a redox-active compound that can undergo reversible redox reactions, making it an attractive candidate for use in electrochemical devices and sensors. In
科学研究应用
PQ has shown potential applications in various fields, including electrochemistry, biochemistry, and medicinal chemistry. In electrochemistry, PQ has been used as an electron mediator in enzymatic biosensors, fuel cells, and other electrochemical devices. In biochemistry, PQ has been used as a fluorescent probe for the detection of DNA and RNA. In medicinal chemistry, PQ has been explored as an anticancer agent due to its ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of PQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. PQ has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
PQ has been shown to have both biochemical and physiological effects. In vitro studies have shown that PQ can induce DNA damage and inhibit DNA synthesis. In vivo studies have shown that PQ can induce oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of PQ is its reversible redox behavior, which makes it an attractive candidate for use in electrochemical devices and sensors. However, PQ is also highly reactive and can generate ROS, which can be a limitation for some applications.
未来方向
There are several future directions for the research and development of PQ. One area of interest is the development of PQ-based electrochemical sensors for the detection of various analytes. Another area of interest is the exploration of PQ as an anticancer agent, including the development of PQ derivatives with improved efficacy and reduced toxicity. Additionally, the use of PQ as a fluorescent probe for the detection of DNA and RNA could be further explored.
合成方法
The synthesis of PQ can be achieved through various methods, including the oxidation of phenanthridine with potassium permanganate or the oxidation of 5-(2-Aminophenyl)-2,3-dihydro-1H-phenanthridin-6-ol with potassium dichromate. However, the most commonly used method for the synthesis of PQ is the oxidation of 5-(2-Hydroxy-2-phenylethyl)-2,3-dihydro-1H-phenanthridin-6-ol with sodium periodate.
属性
分子式 |
C21H16NO+ |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-phenanthridin-5-ium-5-yl-1-phenylethanone |
InChI |
InChI=1S/C21H16NO/c23-21(16-8-2-1-3-9-16)15-22-14-17-10-4-5-11-18(17)19-12-6-7-13-20(19)22/h1-14H,15H2/q+1 |
InChI 键 |
UWIOKYAIGKSWAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)

![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
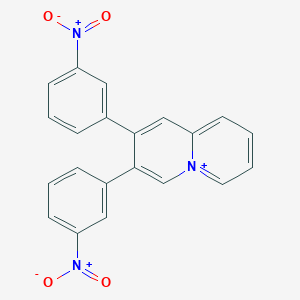
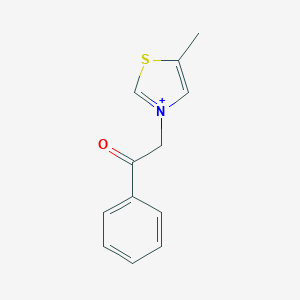
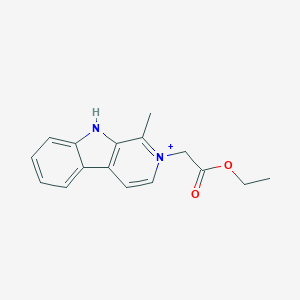
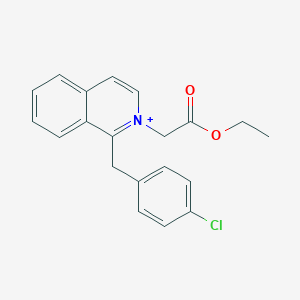
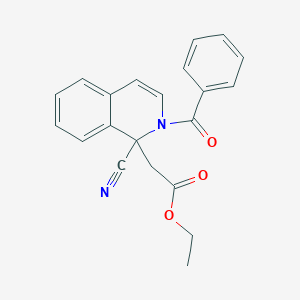
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)

![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)
